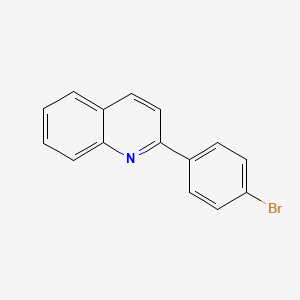

2-(4-Bromophenyl)quinoline

描述

属性

IUPAC Name |

2-(4-bromophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVBQRQACXXUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363033 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24641-31-4 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)quinoline via Pfitzinger Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, a key intermediate in the development of various therapeutic agents, utilizing the Pfitzinger reaction. The document outlines the reaction mechanism, detailed experimental protocols, and relevant characterization data.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. The Pfitzinger reaction, a classic method for quinoline synthesis, offers a versatile and efficient route to substituted quinoline-4-carboxylic acids. This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. This guide focuses on the synthesis of this compound-4-carboxylic acid from isatin and 4-bromoacetophenone.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established mechanism. The initial step involves the base-catalyzed hydrolysis of the amide bond in isatin (1) to form the potassium salt of isatinic acid (2). This intermediate then undergoes condensation with the enolate of 4-bromoacetophenone (3) to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration yield the final product, this compound-4-carboxylic acid (4).[1][2]

Caption: Pfitzinger reaction mechanism for this compound synthesis.

Experimental Protocol

The following protocol is a synthesis of procedures reported in the literature for the preparation of this compound-4-carboxylic acid.[3][4]

Materials:

-

Isatin

-

4-Bromoacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Water

-

Hydrochloric acid (HCl) or Acetic Acid (for acidification)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Formation of Isatinic Acid Salt: Add isatin to the basic solution and stir at room temperature. The color of the solution will typically change from orange/red to a pale yellow or brown, indicating the ring opening of isatin to its corresponding salt.

-

Addition of Carbonyl Compound: To this solution, add 4-bromoacetophenone.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the potassium salt of the product may form.

-

Isolation of the Product: Filter the reaction mixture and wash the solid with cold ethanol. The filtrate can be concentrated to yield more product.

-

Acidification: Dissolve the collected solid in water and acidify the solution with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

-

Purification: The precipitated solid, this compound-4-carboxylic acid, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound-4-carboxylic acid via the Pfitzinger reaction.

| Parameter | Value | Reference |

| Reactants | Isatin, 4-Bromoacetophenone | [3] |

| Base | Potassium Hydroxide (KOH) | [5] |

| Solvent | Ethanol/Water mixture | [5] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | Several hours | [5] |

| Reported Yield | Good to high | [5] |

Characterization Data

The synthesized this compound-4-carboxylic acid can be characterized by various spectroscopic techniques.

Table 1: Spectroscopic Data

| Technique | Observed Peaks/Signals |

| IR (Infrared Spectroscopy) | Bands corresponding to O-H (carboxylic acid), C=O (carbonyl), C=N, and C-Br stretching vibrations. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons of the quinoline and bromophenyl rings, and a characteristic downfield signal for the carboxylic acid proton. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the bromine atom. |

| MS (Mass Spectrometry) | Molecular ion peak corresponding to the mass of this compound-4-carboxylic acid. |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) for NMR, and specific wavenumbers (cm⁻¹) for IR can be found in the cited literature and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound-4-carboxylic acid.

Caption: General workflow for the Pfitzinger synthesis.

Conclusion

The Pfitzinger reaction provides a reliable and straightforward method for the synthesis of this compound-4-carboxylic acid. This technical guide offers a comprehensive resource for researchers and professionals in the field of drug development, detailing the reaction mechanism, a practical experimental protocol, and expected outcomes. The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of quinoline derivatives, making it a valuable tool in medicinal chemistry.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

An In-depth Technical Guide to 2-(4-Bromophenyl)quinoline (CAS: 24641-31-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological significance of 2-(4-Bromophenyl)quinoline. This versatile quinoline derivative serves as a crucial building block in medicinal chemistry and materials science, with notable applications in the development of novel therapeutic agents.

Core Physicochemical and Spectroscopic Properties

This compound is a solid, yellow-to-white compound. Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value |

| CAS Number | 24641-31-4 |

| Molecular Formula | C₁₅H₁₀BrN |

| Molecular Weight | 284.15 g/mol |

| Melting Point | 117-120°C |

| Boiling Point | 407.9°C at 760 mmHg |

| Density | 1.433 g/cm³ |

| Physical State | Solid |

| Appearance | Yellow to white |

| Purity | ≥95-97% |

Synthesis and Experimental Protocols

The synthesis of the this compound scaffold is most notably achieved through the Pfitzinger reaction . This classic method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to form a quinoline-4-carboxylic acid.

Experimental Protocol: Synthesis of this compound-4-carboxylic acid via Pfitzinger Reaction

This protocol details the synthesis of a key precursor to the title compound and is illustrative of the general synthetic strategy.[1]

Materials:

-

Isatin

-

4-Bromoacetophenone

-

Ethanol (refluxing)

-

A suitable base (e.g., potassium hydroxide)

Procedure:

-

A mixture of isatin and 4-bromoacetophenone is prepared in ethanol.

-

A basic catalyst is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by Thin-Layer Chromatography (TLC) to determine completion.

-

Upon completion, the mixture is cooled, and the product is precipitated, often by acidification.

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent.

Note: To obtain the title compound, this compound, a subsequent decarboxylation step would be necessary to remove the carboxylic acid group at the 4-position of the quinoline ring.

Biological Activity and Signaling Pathways

Derivatives of this compound have been the subject of significant research in drug discovery, primarily as inhibitors of two key cellular targets: Epidermal Growth Factor Receptor (EGFR) and bacterial DNA gyrase . This dual activity makes this chemical scaffold a promising starting point for the development of agents with both anticancer and antimicrobial properties.[2]

EGFR Inhibition in Cancer Therapy

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers. Certain derivatives of this compound have shown potent inhibitory activity against EGFR, making them candidates for anticancer therapeutics.[2]

The general mechanism of EGFR signaling and its inhibition is depicted below.

Figure 1: EGFR Signaling Pathway Inhibition. This diagram illustrates the binding of EGF, subsequent receptor activation, and the downstream Ras/Raf/MAPK and PI3K/Akt pathways leading to cell proliferation. This compound derivatives act as tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation step.

DNA Gyrase Inhibition in Bacteria

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] Its absence in eukaryotes makes it an excellent target for antibiotics. Derivatives of this compound have been identified as potent inhibitors of bacterial DNA gyrase, particularly from species like Staphylococcus aureus.[1]

The mechanism of action of DNA gyrase and its inhibition is outlined in the following workflow.

Figure 2: DNA Gyrase Mechanism and Inhibition. This workflow shows the catalytic cycle of DNA gyrase. Quinolone-class inhibitors, including derivatives of this compound, typically stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks.

Applications and Future Directions

The unique chemical properties imparted by the quinoline core and the reactive bromine handle make this compound a valuable intermediate in several advanced applications.[5]

-

Pharmaceutical Development: It is a key precursor for synthesizing novel antimicrobial and anticancer agents. The ability to modify the quinoline scaffold allows for the fine-tuning of pharmacological properties.[1][2][5]

-

Materials Science: Its structure is well-suited for creating luminescent materials used in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[5] The extended π-conjugation contributes to desirable photophysical properties.

The continued exploration of this scaffold, particularly through the synthesis of new derivatives and their evaluation against a broader range of biological targets, holds significant promise for the discovery of next-generation therapeutics and advanced functional materials.

References

- 1. microbenotes.com [microbenotes.com]

- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-(4-Bromophenyl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Bromophenyl)quinoline, a key intermediate in pharmaceutical and materials science research. By detailing the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, this document serves as an essential resource for the identification, verification, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600, ~1580, ~1490 | Medium-Strong | Aromatic C=C Bending |

| ~1500 | Strong | C=N Stretch (Quinoline Ring) |

| ~820 | Strong | para-disubstituted Phenyl C-H Bend |

| ~750 | Strong | ortho-disubstituted (Quinoline) C-H Bend |

| ~540 | Medium | C-Br Stretch |

Note: The IR data is inferred from characteristic absorption regions for the functional groups present in this compound and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.20 | d | 8.4 | 1H | Quinoline H-8 |

| 8.15 | d | 8.4 | 1H | Quinoline H-5 |

| 8.09 - 7.99 | m | - | 2H | Phenyl H-2', H-6' |

| 7.81 | d | 8.4 | 2H | Quinoline H-4, H-3 |

| 7.78 - 7.70 | m | - | 1H | Quinoline H-7 |

| 7.68 - 7.60 | m | - | 2H | Phenyl H-3', H-5' |

| 7.57 - 7.49 | m | - | 1H | Quinoline H-6 |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | Quinoline C-2 |

| 148.2 | Quinoline C-8a |

| 138.4 | Phenyl C-1' |

| 137.0 | Quinoline C-4 |

| 131.9 | Phenyl C-3', C-5' |

| 129.9 | Quinoline C-4a |

| 129.7 | Quinoline C-5 |

| 129.1 | Phenyl C-2', C-6' |

| 127.5 | Quinoline C-7 |

| 127.2 | Quinoline C-6 |

| 126.5 | Quinoline C-8 |

| 123.9 | Phenyl C-4' |

| 118.5 | Quinoline C-3 |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 283/285 | High | [M]⁺ (Molecular Ion) |

| 204 | Medium | [M - Br]⁺ |

| 176 | Medium | [M - Br - HCN]⁺ |

| 127 | Low | [Quinoline]⁺ |

Note: The mass spectrometry data is predicted based on the molecular weight and common fragmentation patterns of quinoline and brominated aromatic compounds. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) is expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols & Workflows

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Spectroscopic Characterization Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is outlined in the following diagram.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Film Deposition: A drop of the solution is carefully deposited onto a KBr (potassium bromide) or NaCl (sodium chloride) salt plate.

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the salt plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Instrumentation: The NMR tube is placed into the spinner and inserted into the NMR spectrometer.

-

Data Acquisition: The magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane, TMS).

Mass Spectrometry (MS) Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique that provides detailed fragmentation information.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to confirm the elemental composition.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to elucidate the complete chemical structure.

Crystal Structure Analysis of 2-(4-Bromophenyl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 2-(4-bromophenyl)quinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore, and the introduction of a 2-(4-bromophenyl) substituent can modulate the biological activity and physicochemical properties of the resulting molecule. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials.

This document outlines the common synthetic routes, detailed experimental protocols for crystallization and X-ray analysis, and presents a comparative analysis of the crystallographic data for representative this compound derivatives and structurally related compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core is often achieved through established methods of quinoline synthesis, such as the Pfitzinger reaction. This reaction typically involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 4-bromoacetophenone, under basic conditions.[1] Further derivatization at other positions of the quinoline ring allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

A general synthetic pathway to obtain a key intermediate, this compound-4-carboxylic acid, is outlined below. This intermediate can then be further modified to produce a range of derivatives.

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocols

Crystallization for Single-Crystal X-ray Analysis

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

General Protocol for Crystallization:

-

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature. Common solvents for quinoline derivatives include ethanol, methanol, chloroform, and dimethylformamide (DMF).

-

Dissolution: Dissolve the synthesized this compound derivative in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. The vessel should be covered with a perforated lid (e.g., parafilm with small holes) to control the rate of evaporation. This is a widely used method for growing single crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystal growth.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent. The crystals are then washed with a small amount of cold solvent and air-dried.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following provides a generalized workflow for the collection and analysis of single-crystal X-ray diffraction data.

Caption: Experimental workflow for crystallographic analysis.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker APEXII area-detector). Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software such as SAINT is used for integration and scaling of the data. An absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS. The initial atomic model is then refined against the experimental data using a full-matrix least-squares method on F² with software such as SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data of Representative Derivatives

Table 1: Crystallographic Data for 2-(4-Bromophenyl)quinoxaline

Note: Quinoxaline is structurally similar to quinoline and provides a relevant example of a 2-(4-bromophenyl)-substituted N-heterocycle for which detailed crystallographic data has been published.

| Parameter | 2-(4-Bromophenyl)quinoxaline[2] |

| Chemical Formula | C₁₄H₉BrN₂ |

| Formula Weight | 285.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.959(3) |

| b (Å) | 5.9031(12) |

| c (Å) | 14.497(3) |

| α (°) | 90 |

| β (°) | 109.53(3) |

| γ (°) | 90 |

| Volume (ų) | 1125.9(4) |

| Z | 4 |

| Temperature (K) | 153 |

| Radiation (Å) | Mo Kα (0.71073) |

| R-factor (%) | 3.2 |

Table 2: Selected Bond Lengths and Angles for 2-(4-Bromophenyl)quinoxaline

| Bond | Length (Å) | Angle | Degree (°) |

| Br1-C12 | 1.906(2) | N1-C2-C9 | 116.1(2) |

| N1-C2 | 1.371(3) | C2-N1-C8a | 117.2(2) |

| N4-C3 | 1.309(3) | C3-N4-C4a | 117.4(2) |

| C2-C9 | 1.481(3) | C9-C10-C11 | 120.9(2) |

Analysis of Crystal Structures

The crystal structure analysis of this compound derivatives provides valuable insights into their molecular conformation and intermolecular interactions, which in turn influence their physical properties and biological activity.

Molecular Conformation

A key conformational feature is the dihedral angle between the quinoline and the 2-(4-bromophenyl) rings. In the case of 2-(4-bromophenyl)quinoxaline, this dihedral angle is 2.1(2)°, indicating that the two ring systems are nearly coplanar.[2] This planarity can facilitate π-π stacking interactions in the crystal lattice.

Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of intermolecular interactions. In many organic compounds, including quinoline derivatives, these interactions are dominated by van der Waals forces. However, the presence of heteroatoms (N) and the bromine substituent can lead to more specific interactions:

-

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, which play a significant role in stabilizing the crystal packing.

-

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the aromatic rings.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as nitrogen or oxygen in neighboring molecules.

The analysis of these non-covalent interactions is crucial for understanding the supramolecular assembly of these compounds and for crystal engineering.

Caption: Logical relationships in crystal structure analysis.

Conclusion

The crystal structure analysis of this compound derivatives provides fundamental insights into their solid-state properties. This technical guide has outlined the essential synthetic and analytical methodologies required for these studies. While a comprehensive comparative analysis of a broad series of these derivatives is an area for future research, the data from representative structures highlight the key conformational and intermolecular features that govern their supramolecular assembly. Such detailed structural knowledge is indispensable for the targeted design and development of novel this compound derivatives for applications in medicine and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)quinoline is a heterocyclic aromatic compound with a quinoline nucleus substituted with a bromophenyl group.[1] Its derivatives have garnered significant interest in medicinal chemistry, demonstrating potential as antimicrobial and anticancer agents.[2][3][4] The core structure serves as a versatile scaffold for the synthesis of novel therapeutic candidates.[1] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its advancement in drug discovery and development. These parameters are critical for formulation development, bioavailability, and ensuring the safety and efficacy of any potential therapeutic agent.

This guide outlines the standard methodologies for evaluating the solubility and stability of this compound, presenting the type of data that would be generated from such studies.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic bioavailability. The following section details a standard protocol for determining the equilibrium solubility of this compound in various media relevant to pharmaceutical development.

Experimental Protocol: Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvents:

-

Purified Water

-

0.1 N HCl (simulated gastric fluid)

-

pH 7.4 Phosphate Buffer (simulated intestinal fluid)

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

-

Scintillation vials or sealed glass tubes

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Illustrative Data Presentation

The results of the solubility studies would be summarized in a table for easy comparison.

Table 1: Illustrative Solubility of this compound at 25 °C

| Solvent System | pH | Solubility (µg/mL) | Solubility (mg/mL) |

| Purified Water | 7.0 | < 1.0 | < 0.001 |

| 0.1 N HCl | 1.2 | 5.2 | 0.0052 |

| pH 7.4 Phosphate Buffer | 7.4 | < 1.0 | < 0.001 |

| Ethanol | N/A | 15,300 | 15.3 |

| Propylene Glycol | N/A | 8,700 | 8.7 |

| PEG 400 | N/A | 25,100 | 25.1 |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol exposes this compound to stress conditions to accelerate its degradation.

Materials:

-

This compound solution (e.g., in acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (photostability chamber)

-

Oven

-

HPLC system with a UV detector (preferably with a photodiode array detector)

-

LC-MS system for identification of degradation products

Procedure:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl. Store one sample at room temperature and another at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH. Store samples under the same conditions as for acid hydrolysis.

-

Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂. Store at room temperature for a specified period.

-

Photolytic Degradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

Thermal Degradation: Expose the solid drug substance to high temperature (e.g., 105 °C) for a specified period.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. This method must be capable of separating the parent drug from all significant degradation products.

-

Peak Purity and Identification: Use a photodiode array detector to assess peak purity. Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Illustrative Data Presentation

The results from the forced degradation study would be compiled into a summary table.

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | Duration | Temperature | % Assay of Parent | % Degradation | No. of Degradants |

| 1 N HCl | 24 hours | 80 °C | 92.5 | 7.5 | 2 |

| 1 N NaOH | 24 hours | 80 °C | 88.1 | 11.9 | 3 |

| 30% H₂O₂ | 24 hours | Room Temp. | 95.3 | 4.7 | 1 |

| Photolytic (Solid) | 7 days | Room Temp. | 99.1 | 0.9 | 1 |

| Thermal (Solid) | 7 days | 105 °C | 98.6 | 1.4 | 1 |

| Control | 7 days | Room Temp. | > 99.9 | < 0.1 | 0 |

Visualization of Logical Relationships

The following diagram illustrates the logical flow of assessing the physicochemical properties of a new chemical entity (NCE) like this compound in early drug development.

Caption: Physicochemical Assessment in Early Drug Development.

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently available in the public domain, this guide provides a comprehensive overview of the standard methodologies required to obtain this critical information. The illustrative data highlights the expected outcomes and emphasizes the importance of these studies. For any drug development program involving this compound or its derivatives, conducting these experiments is a mandatory step to de-risk the project and enable rational formulation design. The protocols outlined here serve as a robust starting point for researchers in this field.

References

- 1. nbinno.com [nbinno.com]

- 2. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

The Quinoline Core of 2-(4-Bromophenyl)quinoline: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant biological activity. When substituted with a 4-bromophenyl group at the 2-position, the resulting molecule, 2-(4-Bromophenyl)quinoline, serves as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials. The presence of the bromine atom provides a reactive handle for further molecular elaboration, particularly through cross-coupling reactions, while the quinoline core itself imparts distinct electronic and steric properties that influence molecular interactions. This technical guide provides an in-depth exploration of the chemical properties of the quinoline core in this compound, including its synthesis, reactivity, and role in biological systems. Detailed experimental protocols and visualizations of key chemical pathways are presented to support researchers in the fields of medicinal chemistry and materials science.

Introduction to the this compound Scaffold

The this compound molecule is characterized by a quinoline ring system linked to a brominated phenyl group at its second position. This arrangement offers a unique combination of chemical features. The quinoline core, a bicyclic aromatic heterocycle, is a common pharmacophore found in a wide array of natural products and synthetic drugs, known for its ability to intercalate with DNA and interact with various enzymes. The 4-bromophenyl substituent introduces a site for facile chemical modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures.[1][2] This versatility makes this compound a valuable building block in drug discovery and the development of organic electronic materials.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from data on closely related analogs and computational predictions.

Table 1: Physicochemical Properties of this compound and a Related Derivative.

| Property | This compound | This compound-4-carboxylic acid |

| Molecular Formula | C₁₅H₁₀BrN | C₁₆H₁₀BrNO₂ |

| Molecular Weight | 284.15 g/mol [3] | 328.16 g/mol |

| Boiling Point | 407.9°C at 760 mmHg[3] | Not available |

| XLogP3-AA (Predicted) | Not available | 3.9 |

Table 2: Spectroscopic Data for Derivatives of this compound.

| Spectroscopic Data | This compound-4-carbohydrazide Derivatives |

| ¹H NMR | Signals corresponding to the quinoline and bromophenyl protons are observed in the aromatic region. Specific shifts for various derivatives show characteristic patterns. For example, in one derivative, the ethoxy group protons appear at δ 1.40–1.43 ppm (triplet) and δ 3.36–3.44 ppm (quartet), and a singlet for N=CH at δ 9.60 ppm.[4] |

| ¹³C NMR | Aromatic carbons of the quinoline and bromophenyl rings typically resonate between δ 115 and 165 ppm. For instance, in a pyrazole derivative, signals for the pyrazole moiety appear at δ 31.50, 160.58, and 163.28 ppm.[4] |

| IR Spectroscopy | Characteristic bands for C=C and C=N stretching of the aromatic rings are expected. |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight. |

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The most common approaches are the Friedländer annulation and the Suzuki-Miyaura cross-coupling reaction.

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings.[5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[7] For the synthesis of this compound, this would involve the reaction of a 2-aminobenzaldehyde or a 2-aminobenzophenone with 4-bromoacetophenone.

References

- 1. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. This compound [myskinrecipes.com]

- 4. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Reactivity of the Bromine Atom in 2-(4-Bromophenyl)quinoline for Cross-Coupling Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenyl)quinoline scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The bromine atom on the 4-position of the phenyl ring serves as a key reactive handle for various palladium- and copper-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom in key cross-coupling transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. This document details experimental protocols, presents quantitative data, and visualizes reaction workflows to aid researchers in the strategic design and execution of synthetic routes utilizing this valuable building block.

Overview of Reactivity

The bromine atom in this compound exhibits typical reactivity for an aryl bromide in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the quinoline ring can subtly influence the reactivity of the C-Br bond, potentially facilitating oxidative addition to the palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, placing aryl bromides in a favorable position for achieving high yields and good reaction kinetics under relatively mild conditions.

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing each specific transformation and will be detailed in the subsequent sections.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/EtOH | 80 | 12 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |

Experimental Protocol: Synthesis of 2-(Biphenyl-4-yl)quinoline

A mixture of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv) is placed in a round-bottom flask. A 3:1 mixture of toluene and ethanol is added, and the solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) is then added, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 80°C and stirred for 12 hours. Upon completion, as monitored by TLC, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(biphenyl-4-yl)quinoline.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for introducing vinyl groups onto the phenyl ring of this compound.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 90 |

| 3 | 4-Vinylpyridine | Herrmann's Catalyst (1) | - | NaOAc | DMA | 120 | 12 | 78 |

Experimental Protocol: Synthesis of 2-(4-Styrylphenyl)quinoline

In an oven-dried Schlenk tube, this compound (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) are combined. Anhydrous N,N-dimethylformamide (DMF) and triethylamine (2.0 equiv) are added via syringe. The tube is sealed, and the mixture is degassed with argon. The reaction is then heated to 100°C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield 2-(4-styrylphenyl)quinoline.

Catalytic Cycle for the Heck Reaction

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is typically catalyzed by a combination of palladium and copper complexes.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |

| 2 | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | Toluene | 80 | 8 | 89 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 70 | 12 | 95 |

Experimental Protocol: Synthesis of 2-(4-(Phenylethynyl)phenyl)quinoline

To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in a mixture of THF and triethylamine (2:1), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv) and copper(I) iodide (0.04 equiv) are added. The reaction mixture is stirred at 65°C under an argon atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-(4-(phenylethynyl)phenyl)quinoline.

Experimental Workflow for Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of primary and secondary amines at the 4-position of the phenyl ring of this compound.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 91 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 94 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 24 | 87 |

Experimental Protocol: Synthesis of N-phenyl-4-(quinolin-2-yl)aniline

A Schlenk tube is charged with this compound (1.0 equiv), aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv), and BINAP (0.015 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100°C for 18 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography to afford N-phenyl-4-(quinolin-2-yl)aniline.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds, providing a valuable alternative to palladium-catalyzed methods, especially for the synthesis of diaryl ethers.

Quantitative Data for Ullmann Condensation

| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | Pyridine | 120 | 24 | 75 |

| 2 | 4-Methoxyphenol | Cu₂O (5) | L-Proline (10) | Cs₂CO₃ | DMSO | 100 | 18 | 82 |

| 3 | Aniline | Cu Powder (100) | - | K₂CO₃ | NMP | 180 | 36 | 65 |

Experimental Protocol: Synthesis of 2-(4-Phenoxyphenyl)quinoline

A mixture of this compound (1.0 equiv), phenol (1.5 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv) in pyridine is heated at 120°C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(4-phenoxyphenyl)quinoline.

Logical Relationship in Ullmann Condensation

Caption: Key components in the Ullmann condensation reaction.

Conclusion

The bromine atom of this compound is a highly versatile functional group that readily participates in a variety of powerful cross-coupling reactions. This guide has provided a detailed overview of the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, offering quantitative data, experimental protocols, and visual workflows to facilitate their application in research and development. The ability to introduce a wide range of substituents at the 4-position of the phenyl ring makes this compound an invaluable building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Careful selection of reaction conditions, particularly the catalyst, ligand, and base, is paramount to achieving high yields and selectivity in these transformations.

In Silico Prediction of 2-(4-Bromophenyl)quinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This technical guide focuses on 2-(4-Bromophenyl)quinoline, a key intermediate for the synthesis of novel bioactive compounds. We will explore its potential as an antimicrobial and anticancer agent through the lens of in silico predictive modeling, supported by established experimental data on its derivatives. This document provides a comprehensive overview of the methodologies, quantitative data, and biological pathways associated with this promising chemical entity.

Bioactivity of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for various biological activities, primarily focusing on antimicrobial and anticancer effects. The core structure serves as a versatile starting point for the development of potent inhibitors of key biological targets.

Antimicrobial Activity

Numerous studies have highlighted the potential of this compound derivatives as antimicrobial agents. A primary mechanism of action is the inhibition of microbial DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication.[3][4][5] The antibacterial activity is often evaluated against a panel of Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being a frequently reported sensitive strain.[3][4] Antifungal activity against species like Candida albicans has also been documented.[3]

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines.[6][7][8] One of the key molecular targets identified is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often dysregulated in cancer, leading to uncontrolled cell proliferation.[6][8] Inhibition of other critical enzymes in cancer progression, such as human topoisomerase I, has also been explored.[9]

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of various this compound derivatives. This data is crucial for developing robust Quantitative Structure-Activity Relationship (QSAR) models.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Target Organism | Bioassay | Activity (µM) | Reference |

| 5 | S. aureus | MIC | 49.04 | [3] |

| 6a | S. aureus | MIC | 164.35 | [3] |

| 6b | S. aureus | MIC | 38.64 | [3] |

| 10 | S. aureus | MIC | 191.36 | [3] |

| 11 | S. aureus | MIC | 192.29 | [3] |

| 13 | S. aureus | MIC | 381.81 | [3] |

| 14 | S. aureus | MIC | 761.77 | [3] |

| 6b | S. aureus DNA Gyrase | IC₅₀ | 33.64 | [3][4] |

| 10 | S. aureus DNA Gyrase | IC₅₀ | 8.45 | [3][4] |

| Ciprofloxacin | S. aureus DNA Gyrase | IC₅₀ | 3.80 | [3][4] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Bioassay | Activity (µM) | Reference |

| 8c | HepG2 | IC₅₀ | 0.137 (µg/mL) | [6] |

| 12d | HepG2 | IC₅₀ | 0.138 (µg/mL) | [6] |

| 8c | MCF-7 | IC₅₀ | 0.164 (µg/mL) | [6] |

| 12d | MCF-7 | IC₅₀ | 0.171 (µg/mL) | [6] |

| Erlotinib | HepG2 | IC₅₀ | 0.308 (µg/mL) | [6] |

| Erlotinib | MCF-7 | IC₅₀ | 0.512 (µg/mL) | [6] |

| 8c | EGFR Kinase | IC₅₀ | 0.14 | [6][8] |

| 12d | EGFR Kinase | IC₅₀ | 0.18 | [6][8] |

| Lapatinib | EGFR Kinase | IC₅₀ | 0.12 | [6][8] |

In Silico Prediction Workflow

A systematic in silico workflow is essential for the rational design and bioactivity prediction of novel this compound derivatives. This process typically involves ligand and protein preparation, molecular docking, and can be extended to QSAR and pharmacophore modeling.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Key Biological Pathways

Microbial DNA Gyrase Action

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10][11] It functions as a heterotetramer (A₂B₂) and utilizes ATP hydrolysis to drive the strand-passage mechanism.[2][6] Quinolone-based inhibitors typically target the GyrA subunit, trapping the enzyme-DNA complex and leading to double-strand DNA breaks and cell death.

Caption: Mechanism of DNA gyrase and its inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[12][13] Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[13][14] Overactivation of this pathway is a common feature in many cancers.

Caption: Simplified EGFR signaling pathway and TKI action.

Experimental & Computational Protocols

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[5][7][15]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7][9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[16][17]

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and the test compound at various concentrations.[16]

-

Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. A no-enzyme control should be included.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by adding a chloroform/isoamyl alcohol mixture.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization & Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines a compound's ability to inhibit the phosphorylation of a substrate by the EGFR kinase domain.[18][19][20]

-

Assay Plate Preparation: In a 96-well plate, add the kinase buffer, a specific peptide substrate for EGFR, and the test compound at various concentrations.

-

Enzyme and ATP Addition: Add recombinant human EGFR enzyme to the wells, followed by the addition of an ATP solution to start the kinase reaction.[18]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphotyrosine-specific antibody in an ELISA format or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[20]

-

Data Analysis: Measure the signal (absorbance, fluorescence, or luminescence) and calculate the percentage of kinase inhibition relative to a no-inhibitor control to determine the IC₅₀ value.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[21][22][23]

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., DNA gyrase, EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the this compound derivative. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Active Site Definition: Define the binding site on the protein, typically by creating a grid box centered on the co-crystallized ligand or predicted active site residues.[21]

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically explore various conformations and orientations of the ligand within the defined active site. The program calculates a docking score (e.g., binding energy in kcal/mol) for each pose.

-

Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial and anticancer agents. The extensive body of research on its derivatives provides a solid foundation of quantitative data for building predictive in silico models. By integrating molecular docking, QSAR, and pharmacophore modeling with targeted experimental validation, researchers can accelerate the discovery of new, potent, and selective therapeutic candidates. This guide provides the fundamental workflows, protocols, and pathway information to support such drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. microbenotes.com [microbenotes.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. ClinPGx [clinpgx.org]

- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 15. clyte.tech [clyte.tech]

- 16. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. promega.com [promega.com]

- 21. benchchem.com [benchchem.com]

- 22. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 23. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-phenylquinoline derivatives in medicinal chemistry

An In-depth Guide to the Medicinal Chemistry of 2-Phenylquinoline Derivatives

The 2-phenylquinoline scaffold is a privileged heterocyclic motif that serves as the foundation for numerous compounds with a wide spectrum of biological activities.[1] This structural framework is of significant interest to medicinal chemists and drug development professionals due to its presence in a variety of natural products and synthetically versatile molecules with diverse pharmacological properties.[2] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 2-phenylquinoline derivatives, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.

Anticancer Activity

Recent research has underscored the potential of 2-phenylquinoline derivatives as potent anticancer agents, demonstrating significant antiproliferative activity against various cancer cell lines.[1] Their mechanisms of action are diverse, including DNA intercalation, targeting G-quadruplexes, and inhibition of critical enzymes like histone deacetylases (HDACs).[1][3][4]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of 2-phenylquinoline derivatives is highly dependent on the substitution patterns on both the quinoline and the phenyl rings.

-

Substitution at C4: The introduction of amino side chains at the C4 position can facilitate antiproliferative activity. The length of this side chain is crucial, with two CH2 units often being the most favorable.[5]

-

Substitution at C6: C-6 substituted 2-phenylquinolines have displayed important activities against prostate (PC3) and cervical (HeLa) cancer cell lines.[6]

-

Substitution at C7: Incorporating large, bulky alkoxy substituents at the C7 position, such as a 4-fluorobenzyloxy group, has been shown to be a beneficial pharmacophoric feature for antiproliferative activity.[5]

-

2-Phenyl Ring Substituents: The nature of the aminomethyl side chains on the phenyl group significantly influences anticancer activity.[1] In the context of HDAC inhibition, difluoride and phenyl substitutions on the 2-phenyl ring were found to be conducive to inhibitory activity.[7][8]

-

Lipophilicity: A direct relationship has been observed between higher lipophilicity (greater cLogP values) and better cytotoxic effects (lower IC50 values), particularly in HeLa and PC3 cells.[6]

-

Zinc-Binding Group (ZBG): For derivatives acting as HDAC inhibitors, the nature of the ZBG is critical. Hydroxamic acid derivatives showed potent anticancer activity, whereas the corresponding hydrazide derivatives, despite strong HDAC inhibitory activity, exhibited reduced antiproliferative effects.[4][7]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 13a | HeLa (cervical) | Antiproliferative | 0.50 | [9] |

| 12b, 12f, 12i | Various | Antiproliferative | 0.50 - 3.58 | [9] |

| 13 | HeLa (cervical) | Antiproliferative | 8.3 | [6] |

| 12 | PC3 (prostate) | Antiproliferative | 31.37 | [6] |

| 11 | PC3 (prostate) | Antiproliferative | 34.34 | [6] |

| 10g | Various | Antiproliferative | < 1.0 | [5] |

| D28 | K562, U266, U937, etc. | Antiproliferative | 1.02 - 5.66 | [4] |

| D29 | HDAC3 | Enzyme Inhibition | 0.477 | [4][8] |

Mechanisms of Action & Signaling Pathways

A key mechanism for some 2-phenylquinoline derivatives is the targeting of G-quadruplexes, which are specialized nucleic acid structures involved in cancer cell proliferation.[1] Others function as HDAC inhibitors, which are enzymes responsible for removing acetyl groups from histone proteins, playing a crucial role in tumorigenesis.[8] Certain derivatives also trigger apoptosis; for example, compound 10g was found to induce p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[5]

Experimental Protocols

MTT Assay for Cell Viability [10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Replace the medium with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution, such as DMSO.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[10]

Antimicrobial Activity

The rise of multi-drug resistant microbial infections has spurred the search for novel antimicrobial agents.[2] 2-Phenylquinoline derivatives have emerged as a promising scaffold in this area, showing activity against a range of Gram-positive and Gram-negative bacteria.[11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is contingent on the nature and position of substituents on the scaffold.[1]

-

Amidoquinolines (Series B): This series of derivatives has shown the broadest antibacterial activity.[2]

-

2-Phenyl Ring Substituents: Flexible chain amino groups on the 2-phenyl ring can enhance activity against E. coli, while rigid cyclic amino groups are more suitable for activity against Gram-positive bacteria like S. aureus and B. subtilis.[12]

-

Quinoline Ring Substituents: The introduction of a nitro or amine group on the quinoline ring can significantly affect antimicrobial activity.[2]

Quantitative Data: Antibacterial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [12] |

| 5a7 | Escherichia coli | 128 | [12] |

| Various | Escherichia coli | Moderate to Significant | [2][13] |

| Various | Staphylococcus aureus | Moderate to Significant | [2][13] |

Experimental Protocols

General Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [12][14] This protocol outlines a common synthetic route for creating a library of derivatives for screening.

Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method) [12]

-

Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial suspension (e.g., 10^5 CFU/mL) to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Anti-inflammatory Activity

Quinoline derivatives are known to possess anti-inflammatory properties.[15] Certain 2-phenylquinoline derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and for their ability to stabilize cell membranes.[16]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory and analgesic activities are linked to specific substitutions. For 2-(4-phenylquinoline-2-yl)phenol derivatives:

-

R1 Substituent: A -CHO containing alkanol and ether group at the R1 position showed potent activity.[16]

-

R2 Substituent: Halogen substitutions (-4F, -4Br, -3Cl) or an electron-donating group (-OMe) at the R2 position on the C2 phenyl ring resulted in potent anti-inflammatory activity.[16]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC50 | Reference |

| 4h | In vitro COX-2 Inhibition | 0.026 µM | [16] |

| 4j | In vitro COX-2 Inhibition | 0.102 µM | [16] |

| 4h | HRBC Membrane Stabilization | 0.021 µM | [16] |

| 4f | HRBC Membrane Stabilization | 0.064 µM | [16] |

| 4j | HRBC Membrane Stabilization | 0.092 µM | [16] |

Mechanisms of Action

The primary mechanism for the anti-inflammatory effects of the studied derivatives is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[16] A related class, 2-phenylquinazolines, has been shown to exert anti-inflammatory effects by inhibiting the expression of proinflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like iNOS and COX-2, which is often regulated by the NF-κB signaling pathway.[17]

Experimental Protocols

In vitro COX-2 Enzyme Inhibition Assay [16]

-

Enzyme Preparation: Use purified ovine or human recombinant COX-2 enzyme.

-

Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or a reference inhibitor like indomethacin) in a suitable buffer at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a set incubation period (e.g., 10-15 minutes), stop the reaction.

-

Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay [16]

-

Blood Collection: Obtain fresh whole human blood and prepare an HRBC suspension.

-

Reaction Mixture: Prepare a reaction mixture containing the HRBC suspension, buffer, and various concentrations of the test compound.

-

Hemolysis Induction: Induce hemolysis by either heat (incubation at 56°C) or hypotonic solution.

-

Incubation: Incubate the mixtures for 30 minutes.

-

Centrifugation: Centrifuge the mixtures and collect the supernatant.

-

Measurement: Measure the absorbance of the supernatant (containing hemoglobin) using a spectrophotometer.

-

Calculation: Calculate the percentage of membrane stabilization (i.e., inhibition of hemolysis) and determine the IC50 value.

Antiviral Activity

The 2-phenylquinoline scaffold has also been identified as a promising framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses.[18]

Quantitative Data: Anti-Coronavirus Activity

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| PQQ4O (1a) | SARS-CoV-2 | VeroE6 | 6 | 18 | [18][19] |

| Various | HCoV-229E | HEL 299 | 0.2 - 9.4 | >100 (most) | [18][19] |

| Various | HCoV-OC43 | HEL 299 | 0.6 - 7.7 | >100 (most) | [18][19] |

Mechanisms of Action

Initial studies on the mechanism of action revealed that some 2-phenylquinoline derivatives are inhibitors of the SARS-CoV-2 helicase (nsp13).[19] Nsp13 is a highly conserved enzyme among coronaviruses, making it an attractive target for developing pan-coronavirus inhibitors.[18][19] The presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core was found to be important for this helicase inhibition.[19]

Neuroprotective Activity

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21] They often act as multi-target-directed ligands, capable of modulating pathways involved in oxidative stress, inflammation, and apoptosis.[20]

Mechanisms of Action

The neuroprotective effects are often attributed to their antioxidant properties.[20] Based on molecular docking simulations, some derivatives are predicted to act as inhibitors of key enzymes implicated in neurodegeneration, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B).[22][23]

Conclusion

The 2-phenylquinoline scaffold represents a remarkably versatile and "privileged" structure in medicinal chemistry. Derivatives based on this core have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. The extensive structure-activity relationship studies highlighted in this guide demonstrate that the pharmacological profile can be finely tuned through specific substitutions at various positions on the quinoline and phenyl rings. The continued exploration of this scaffold, aided by rational design, combinatorial synthesis, and detailed mechanistic studies, holds significant promise for the development of novel therapeutic agents to address a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Eval...: Ingenta Connect [ingentaconnect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]